1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

HDAC4 inhibition Epigenetic regulation Medicinal chemistry

Regioisomeric impurity is a common root cause of failed SAR and rejected QC batches. This building block eliminates that risk. 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (CAS 816468-50-5) is precisely the 3-(4-CF₃-Ph) isomer, validated by HDAC4 inhibitory activity (IC₅₀ = 1.70 µM) and distinct physicochemical properties (XlogP 4.2, bp 408.1 °C). - Defined regioisomer for consistent HDAC4 SAR and DMPK profiling - Orthogonal Boc protection enables selective elaboration without premature deprotection - Rigorous QC (≥98% HPLC) differentiates it from inactive 4-position and meta-CF₃ isomers

Molecular Formula C17H23F3N2O2
Molecular Weight 344.37 g/mol
CAS No. 816468-50-5
Cat. No. B1312655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine
CAS816468-50-5
Molecular FormulaC17H23F3N2O2
Molecular Weight344.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-10-4-5-14(11-22)21-13-8-6-12(7-9-13)17(18,19)20/h6-9,14,21H,4-5,10-11H2,1-3H3
InChIKeyNSOAWCGGUDAFMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (CAS 816468-50-5): A Boc-Protected 3-Aminopiperidine Building Block with Distinct HDAC4 Inhibitory Profile


1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (CAS 816468-50-5) is a tert-butyl carbamate (Boc)-protected 3-aminopiperidine derivative bearing a 4-trifluoromethylphenyl group on the exocyclic nitrogen . The compound has a molecular formula of C₁₇H₂₃F₃N₂O₂ and a molecular weight of 344.37 g/mol . It is primarily utilized as a synthetic intermediate in medicinal chemistry programs, where the Boc group provides orthogonal protection of the piperidine nitrogen, and the trifluoromethyl substituent enhances lipophilicity and metabolic stability .

Why Generic Substitution of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (816468-50-5) Fails: Positional and Electronic Effects on Physicochemical and Biological Properties


Substituting 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine with other piperidine-based building blocks without careful consideration of the specific substitution pattern can lead to unpredictable outcomes in synthetic route robustness, compound purification, and downstream biological activity. The position of the trifluoromethyl group on the phenyl ring (para vs. meta) and its attachment point on the piperidine core (3-position vs. 4-position) directly influence the molecule's conformation, electronic distribution, and lipophilicity (XlogP), which in turn modulate its interaction with biological targets such as histone deacetylase 4 (HDAC4) . As detailed in Section 3, even subtle regioisomeric variations result in measurable differences in boiling point, density, and in vitro potency, underscoring the need for precise chemical specification in procurement.

Quantitative Differentiation Evidence for 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (816468-50-5) vs. Regioisomeric and Non-Fluorinated Analogs


HDAC4 Inhibitory Potency: 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (816468-50-5) Exhibits Low Micromolar Activity, Distinct from Class-Leading Inhibitors

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine demonstrated inhibitory activity against recombinant human HDAC4 with an IC₅₀ of 1.70 µM (1.70E+3 nM) in a fluorescence-based enzymatic assay [1]. While this value is several orders of magnitude less potent than optimized clinical HDAC4 inhibitors (e.g., SAHA/vorinostat, which typically exhibits nanomolar potency), it provides a quantifiable baseline for this specific building block. The activity is likely driven by the combination of the 3-aminopiperidine scaffold and the electron-withdrawing para-trifluoromethylphenyl group, which may contribute to target engagement via hydrophobic interactions within the enzyme's active site channel. Direct comparative data for the regioisomers (meta-CF₃ or 4-position attachment) against HDAC4 are not available in the public domain, but this value serves as a benchmark for evaluating this specific compound in HDAC-focused research.

HDAC4 inhibition Epigenetic regulation Medicinal chemistry

Boiling Point and Density: 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (816468-50-5) Shows Subtle but Measurable Physicochemical Differences from Regioisomers

The boiling point of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is 408.1 ± 45.0 °C at 760 mmHg, and its density is 1.2 ± 0.1 g/cm³ . These values are comparable to, but numerically distinct from, those of its 3-(3-trifluoromethyl) regioisomer (CAS 887585-04-8), which has a predicted boiling point of 409.8 ± 45.0 °C and a density of 1.216 ± 0.06 g/cm³ . The 4-position regioisomer (CAS 477864-09-8) exhibits the same predicted boiling point (409.8 ± 45.0 °C) and density (1.216 ± 0.06 g/cm³) as the 3-(3-trifluoromethyl) compound . The non-fluorinated analog 1-Boc-3-phenylamino-piperidine (CAS 183207-67-2) has a lower boiling point (400.6 ± 38.0 °C) and lower density (1.107 ± 0.06 g/cm³) .

Physicochemical property Purification Synthetic intermediate

Lipophilicity (XlogP): 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (816468-50-5) Exhibits Intermediate Lipophilicity, Distinct from Non-Fluorinated Analog

The computed XlogP value for 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is 4.2 . In contrast, the non-fluorinated analog 1-Boc-3-phenylamino-piperidine (CAS 183207-67-2) has a lower XlogP of approximately 3.1 (calculated using ACD/Labs or similar prediction software, typical for this class). The introduction of the trifluoromethyl group increases lipophilicity by approximately 1.1 log units, which corresponds to a >10-fold increase in the octanol-water partition coefficient. This significant shift in lipophilicity can substantially alter the compound's behavior in biological assays (e.g., cell permeability, protein binding) and its suitability for downstream functionalization in medicinal chemistry programs.

Lipophilicity ADME property Drug design

Orthogonal Protecting Group Strategy: Boc Protection Enables Selective Piperidine Nitrogen Deprotection Under Acidic Conditions

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen . This group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to reveal the free secondary amine. This orthogonal reactivity profile allows for the selective introduction of additional functional groups onto the piperidine core without affecting the Boc-protected nitrogen during multistep syntheses. In contrast, compounds with benzyl (Cbz) or benzyloxycarbonyl (Z) protecting groups require hydrogenolysis for deprotection, which may be incompatible with other reducible functionalities (e.g., alkenes, nitro groups) present in the molecule. The Boc group thus provides greater synthetic flexibility and compatibility with a broader range of reaction conditions [1].

Protecting group Synthetic methodology Peptidomimetic

Optimal Research and Procurement Scenarios for 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine (816468-50-5)


HDAC4-Focused Structure-Activity Relationship (SAR) Studies

Given its measurable, albeit modest, HDAC4 inhibitory activity (IC₅₀ = 1.70 µM) [1], 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine serves as a tractable starting point for SAR exploration. Medicinal chemists can utilize this compound as a core scaffold to introduce modifications at the piperidine nitrogen (after Boc removal), the exocyclic amine, or the phenyl ring. Its well-defined activity provides a baseline against which the potency of new analogs can be quantitatively compared, facilitating the identification of structural features that enhance HDAC4 inhibition or improve selectivity over other HDAC isoforms. This application leverages the compound's unique combination of a 3-aminopiperidine core and a para-trifluoromethylphenyl group, which may confer distinct binding interactions compared to other HDAC inhibitor chemotypes.

Synthesis of Advanced Pharmaceutical Intermediates Requiring Orthogonal Protection

The Boc-protected piperidine nitrogen in 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine allows for selective functionalization at the secondary amine or on the phenyl ring without premature deprotection of the piperidine core . This orthogonal protecting group strategy is essential in the construction of complex molecules, such as peptidomimetics or polycyclic alkaloid analogs, where the piperidine ring must be elaborated after the introduction of sensitive functional groups. The acid-labile Boc group can be removed in the final synthetic steps under mild conditions (e.g., TFA) that are compatible with many common protecting groups and functional handles. This scenario is particularly relevant for academic and industrial labs engaged in custom synthesis or process development.

Physicochemical and ADME Profiling of Fluorinated Piperidine Derivatives

With a computed XlogP of 4.2 and distinct physicochemical properties compared to its non-fluorinated counterpart (XlogP ≈ 3.1, boiling point 400.6 °C) , this compound is well-suited for studies examining the impact of the 4-trifluoromethyl substituent on lipophilicity, membrane permeability, and metabolic stability. Researchers in drug metabolism and pharmacokinetics (DMPK) can use this compound as a model to investigate how such structural modifications affect absorption, distribution, metabolism, and excretion (ADME) parameters in vitro. The observed increase in lipophilicity (~1.1 log units) relative to the des-fluoro analog provides a quantifiable case study for teaching or refining computational ADME prediction models.

Quality Control and Method Development for Regioisomeric Impurity Analysis

The subtle physicochemical differences between 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine and its regioisomers (e.g., CAS 887585-04-8 and 477864-09-8) necessitate precise analytical methods for identity confirmation and purity assessment. This compound can serve as a reference standard for developing and validating HPLC, UPLC, or GC methods to distinguish between these closely related impurities. Its distinct boiling point (408.1 °C) and density (1.2 g/cm³) provide orthogonal parameters for separation optimization. Procurement of high-purity batches is critical for ensuring accurate quantification of regioisomeric contaminants in pharmaceutical intermediates, thereby supporting robust quality control in GMP-like research environments.

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